

Application Notes and Protocols for NLRP3

Inhibition in Metabolic Disease Research

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Compound of Interest		
Compound Name:	NIrp3-IN-35	
Cat. No.:	B12378901	Get Quote

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Note on **NIrp3-IN-35**: Publicly available research specifically detailing the use of **NIrp3-IN-35** in metabolic disease models is limited. Therefore, these application notes and protocols are based on the well-characterized and extensively published NLRP3 inhibitor, MCC950, which is structurally distinct but functionally analogous. The provided data and methodologies for MCC950 can serve as a comprehensive guide for investigating the therapeutic potential of novel NLRP3 inhibitors like **NIrp3-IN-35** in the context of metabolic diseases.

Introduction to NLRP3 Inflammasome in Metabolic Disease

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a key component of the innate immune system. In metabolic diseases such as obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), chronic metabolic stress leads to the production of danger-associated molecular patterns (DAMPs). These DAMPs, including excess glucose, saturated fatty acids, and cholesterol crystals, can activate the NLRP3 inflammasome in metabolic tissues like adipose tissue, liver, and pancreatic islets.[1][2][3] This activation triggers a cascade of inflammatory responses, leading to the maturation and secretion of pro-inflammatory cytokines IL-1 β and IL-1 β , which contribute to insulin resistance, β -cell dysfunction, and systemic low-grade inflammation.[1][4][5] Pharmacological inhibition of the NLRP3 inflammasome is therefore a promising therapeutic strategy to mitigate inflammation and improve metabolic outcomes.[6][7]



Mechanism of Action of NLRP3 Inhibitors

NLRP3 inflammasome activation is a two-step process: priming and activation. Priming, often initiated by signals like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. The activation step is triggered by a variety of stimuli, leading to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.

NLRP3 inhibitors like MCC950 are highly specific and act by directly binding to the NACHT domain of the NLRP3 protein. This interaction prevents the ATP hydrolysis required for inflammasome assembly and subsequent activation, thereby blocking the downstream inflammatory cascade.[8]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating NLRP3 inhibitors in metabolic disease models.



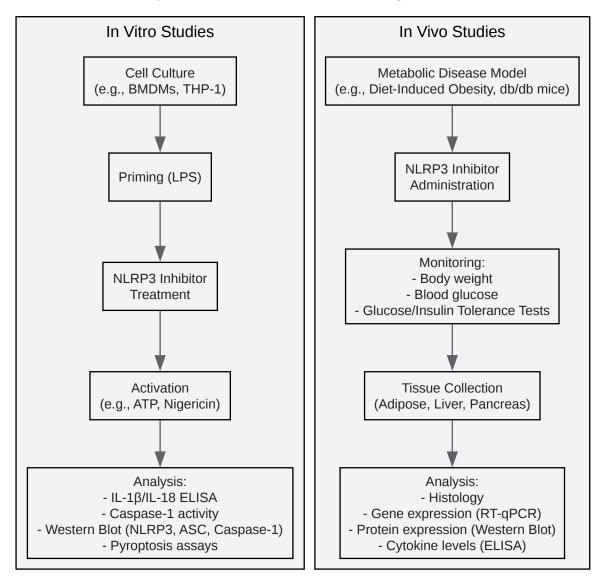
NLRP3 Inflammasome Signaling Pathway Priming (Signal 1) transcription NLRP3 PAMPs/DAMPs (e.g., LPS, FFAs) TLR4 NF-ĸB transcription pro-IL-1β Activation (Signal 2) pro-Caspase-1 Pyroptosis Active Caspase-1 ASC Activation Stimuli (e.g., ATP, Glucose, Cholesterol Crystals) pro-IL-18 Inhibits Assembly Inhibition

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Caption: NLRP3 inflammasome activation pathway and point of inhibition.



General Experimental Workflow for Evaluating NLRP3 Inhibitors



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Caption: Workflow for in vitro and in vivo evaluation of NLRP3 inhibitors.

Quantitative Data from Preclinical Studies with MCC950

The following tables summarize key quantitative findings from studies utilizing MCC950 in various models of metabolic disease.



Table 1: Effects of MCC950 on a Mouse Model of Diet-Induced Obesity and Heart Failure[9]

Parameter	Group	Result
Cardiac Function		
Ejection Fraction (%)	Obese + Heart Failure (Vehicle)	35.2 ± 2.1
Obese + Heart Failure + MCC950	48.6 ± 3.5	
Cardiac Fibrosis		_
Fibrotic Area (%)	Obese + Heart Failure (Vehicle)	12.8 ± 1.5
Obese + Heart Failure + MCC950	6.2 ± 0.9	
Inflammasome Activation (Cardiac Tissue)		_
Cleaved Caspase-1 / pro- Caspase-1 ratio	Obese + Heart Failure (Vehicle)	Increased vs. Control
Obese + Heart Failure + MCC950	Significantly Reduced	
IL-1β expression	Obese + Heart Failure (Vehicle)	Increased vs. Control
Obese + Heart Failure + MCC950	Significantly Reduced	
*p < 0.05 vs. Vehicle group		_

Table 2: Effects of MCC950 on a Mouse Model of Type 2 Diabetes (db/db mice)[4][5]



Parameter	Group	Result
Metabolic Parameters		
Fasting Blood Glucose (mmol/L)	db/db (Vehicle)	~25
db/db + MCC950	~18	
Glucose Tolerance (OGTT, AUC)	db/db (Vehicle)	Significantly higher vs. control
db/db + MCC950	Significantly lower vs. vehicle	
Insulin Sensitivity (ITT, AUC)	db/db (Vehicle)	Significantly higher vs. control
db/db + MCC950	Significantly lower vs. vehicle	
Inflammasome Activation (Hippocampus)		
NLRP3 expression	db/db (Vehicle)	Increased vs. control
db/db + MCC950	Significantly Reduced	
Caspase-1 activity	db/db (Vehicle)	Increased vs. control
db/db + MCC950	Significantly Reduced	
IL-1β expression	db/db (Vehicle)	Increased vs. control
db/db + MCC950	Significantly Reduced	
*p < 0.05 vs. db/db Vehicle group		

Experimental Protocols In Vivo Study: Diet-Induced Obesity and Insulin Resistance in Mice

Objective: To evaluate the effect of an NLRP3 inhibitor on metabolic parameters in a diet-induced obesity model.



Materials:

- C57BL/6J mice (male, 6-8 weeks old)
- High-fat diet (HFD; e.g., 60% kcal from fat)
- Standard chow diet
- NLRP3 inhibitor (e.g., MCC950)
- Vehicle (e.g., saline or PBS)
- Glucose meter and strips
- Insulin
- Equipment for oral gavage or intraperitoneal injection

Protocol:

- · Induction of Obesity:
 - Acclimatize mice for one week on a standard chow diet.
 - Divide mice into two main groups: Chow-fed and HFD-fed.
 - Feed the respective diets for 8-12 weeks to induce obesity and insulin resistance in the HFD group.
- Treatment:
 - After the diet-induction period, divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + NLRP3 inhibitor.
 - Administer the NLRP3 inhibitor (e.g., MCC950 at 10 mg/kg) or vehicle daily via intraperitoneal injection or oral gavage for 4-8 weeks.[9]
- Metabolic Phenotyping:



- Monitor body weight and food intake weekly throughout the study.
- Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) towards the end of the treatment period.
 - OGTT: Fast mice for 6 hours, then administer a glucose bolus (2 g/kg) via oral gavage.
 Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
 - ITT: Fast mice for 4 hours, then administer insulin (0.75 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
- Sample Collection and Analysis:
 - At the end of the study, euthanize mice and collect blood and tissues (e.g., adipose tissue, liver, pancreas).
 - Measure plasma levels of insulin, IL-1β, and IL-18 by ELISA.
 - Analyze gene and protein expression of inflammasome components (NLRP3, ASC,
 Caspase-1) and inflammatory markers in tissues using RT-qPCR and Western blotting.
 - Perform histological analysis (e.g., H&E staining) of tissues to assess inflammation and lipid accumulation.

In Vitro Study: NLRP3 Inflammasome Activation in Macrophages

Objective: To determine the in vitro efficacy of an NLRP3 inhibitor in blocking inflammasome activation.

Materials:

- Bone marrow-derived macrophages (BMDMs) from mice or THP-1 human monocytic cells.
- Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.
- LPS (lipopolysaccharide)



- ATP or Nigericin
- NLRP3 inhibitor (e.g., MCC950)
- DMSO (vehicle)
- ELISA kits for IL-1β and IL-18
- · Reagents for Western blotting

Protocol:

- Cell Culture and Priming:
 - Plate BMDMs or differentiated THP-1 cells in a 24-well plate.
 - Prime the cells with LPS (e.g., 500 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[8]
- Inhibitor Treatment:
 - After priming, replace the medium with fresh medium containing the NLRP3 inhibitor at various concentrations or vehicle (DMSO).
 - Incubate for 30-60 minutes.
- Activation:
 - Add the NLRP3 activator, such as ATP (5 mM) or Nigericin (10 μM), to the wells.
 - Incubate for 1-2 hours.[8]
- Sample Collection and Analysis:
 - \circ Collect the cell culture supernatants to measure the secretion of IL-1 β and IL-18 by ELISA.
 - Lyse the cells to prepare protein extracts.



 Perform Western blotting on the cell lysates and supernatants to detect cleaved caspase-1 (p20 subunit), a marker of inflammasome activation.

Conclusion

The inhibition of the NLRP3 inflammasome presents a compelling therapeutic avenue for metabolic diseases. The provided protocols and data, centered on the well-studied inhibitor MCC950, offer a robust framework for the preclinical evaluation of new NLRP3 inhibitors like **Nlrp3-IN-35**. By employing these methodologies, researchers can effectively assess the potential of such compounds to mitigate the chronic inflammation that drives metabolic dysfunction.

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